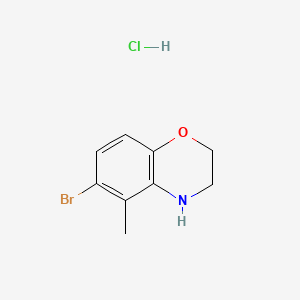![molecular formula C10H12N2O3S B13492889 2-[Acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B13492889.png)
2-[Acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure
准备方法
The synthesis of 2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions.
Acylation: The thiazole intermediate is then acylated with cyclopropylacetyl chloride in the presence of a base such as triethylamine to form the N-cyclopropylacetamido derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, where electrophiles such as halogens or nitro groups can be introduced.
Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity. It may serve as a lead compound for the development of new drugs.
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly those containing thiazole rings.
Biological Studies: Researchers investigate the biological activity of the compound, including its antimicrobial, antifungal, and anticancer properties.
Industrial Applications: The compound may be used in the development of new materials or as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
相似化合物的比较
2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID can be compared with other similar compounds, such as:
2-(N-CYCLOPROPYLACETAMIDO)-1,3-THIAZOLE-5-CARBOXYLIC ACID: Similar structure but lacks the 4-methyl group.
2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-OXAZOLE-5-CARBOXYLIC ACID: Contains an oxazole ring instead of a thiazole ring.
2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-4-CARBOXYLIC ACID: Carboxylic acid group is at the 4-position instead of the 5-position.
The uniqueness of 2-(N-CYCLOPROPYLACETAMIDO)-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID lies in its specific substitution pattern, which may confer distinct biological and chemical properties compared to its analogs.
属性
分子式 |
C10H12N2O3S |
|---|---|
分子量 |
240.28 g/mol |
IUPAC 名称 |
2-[acetyl(cyclopropyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid |
InChI |
InChI=1S/C10H12N2O3S/c1-5-8(9(14)15)16-10(11-5)12(6(2)13)7-3-4-7/h7H,3-4H2,1-2H3,(H,14,15) |
InChI 键 |
INBBQZHVTDKUDM-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(SC(=N1)N(C2CC2)C(=O)C)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



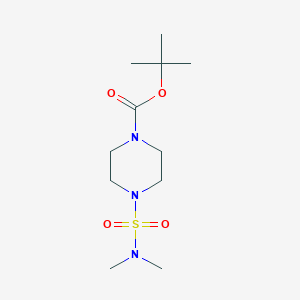
![Methyl 6,6-dioxo-6lambda6-thia-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13492818.png)
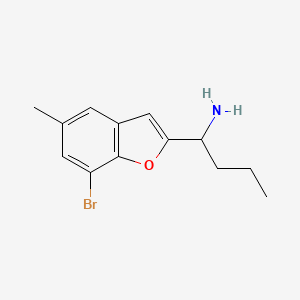
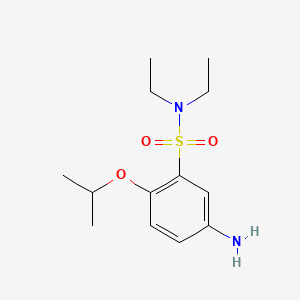
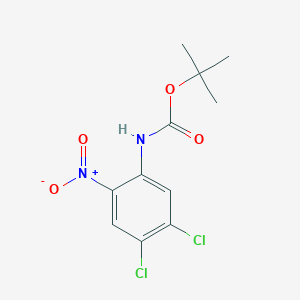
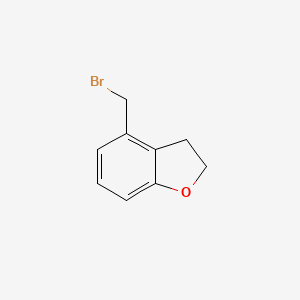
![tert-butyl 2-{2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl}acetate](/img/structure/B13492841.png)
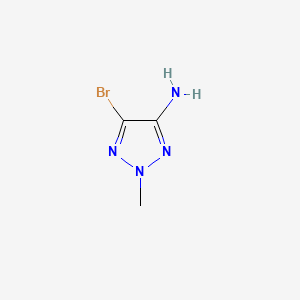
![2-{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B13492846.png)
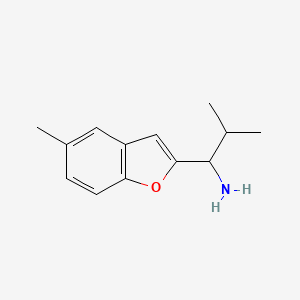
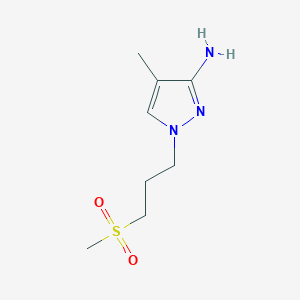
![1-Butanesulfonic acid, 4-[[(phenylmethoxy)carbonyl]amino]-](/img/structure/B13492869.png)
